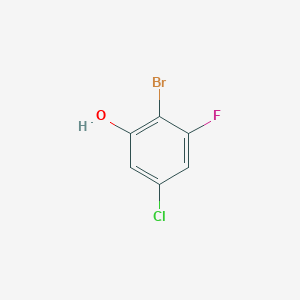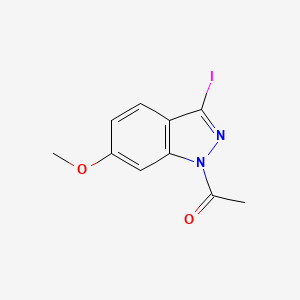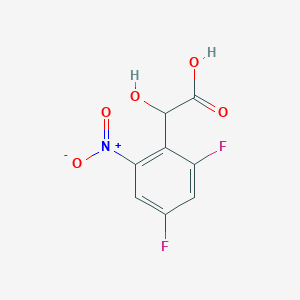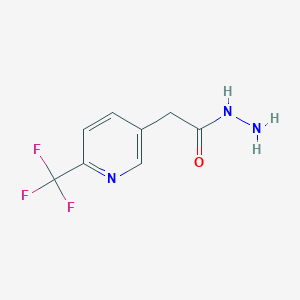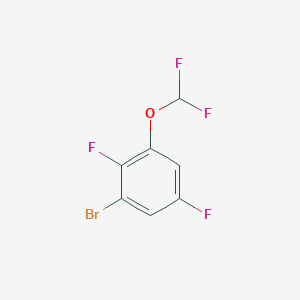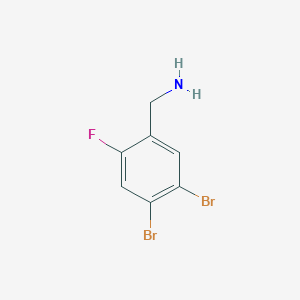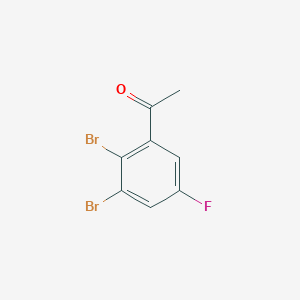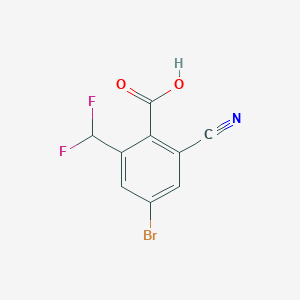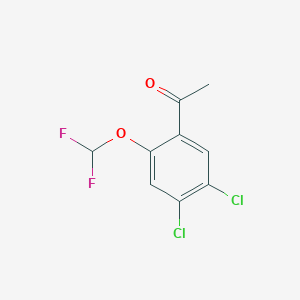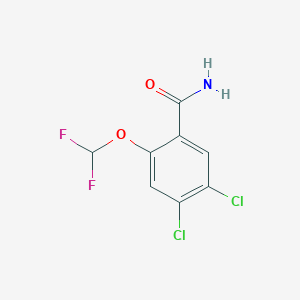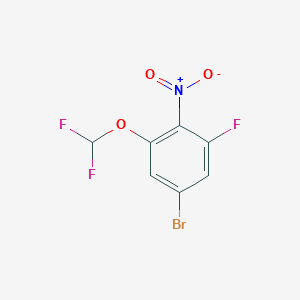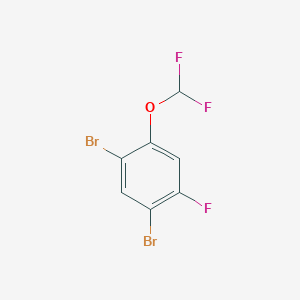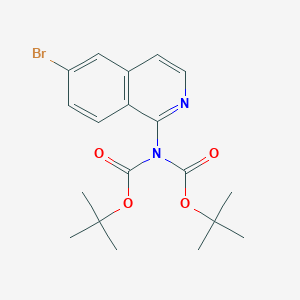
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester
Übersicht
Beschreibung
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester is a useful research compound. Its molecular formula is C19H23BrN2O4 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Versatility in Synthesis : Research has demonstrated the synthesis of diverse chemical structures such as cyclic alpha-amino acid derivatives, illustrating the versatility of related compounds in organic synthesis. These methodologies involve complex reactions under specific conditions to create compounds with potential applications in medicinal chemistry and materials science (Kotha & Brahmachary, 2000).
Applications in Material Science
- Poly(ester-imide)s Production : The creation of aromatic poly(ester-imide)s showcases the application of related compounds in producing materials with excellent solubility and thermal stability. These polymers have potential uses in various industries due to their desirable physical properties, such as high glass-transition temperatures and resistance to thermal degradation (Behniafar et al., 2005).
Photolabile Protecting Groups
- Photolabile Protecting Groups : The development of photolabile protecting groups based on brominated hydroxyquinoline indicates the compound's relevance in sensitive biochemical applications. These groups can be removed upon exposure to light, enabling controlled release of active molecules in biological systems (Fedoryak & Dore, 2002).
Catalysis
- Catalytic Applications : The use of specific ionic liquids as catalysts for the synthesis of hexahydroquinolines demonstrates the role of related compounds in facilitating chemical reactions. This highlights their importance in developing more efficient and environmentally friendly catalytic processes (Zare et al., 2013).
Antiviral Research
- Antiviral Activity : Research into substituted ethyl esters and their derivatives, including isoquinoline-related compounds, has explored their potential antiviral activities. Although specific to different compounds, this research area underlines the broader interest in utilizing complex organic molecules for therapeutic purposes (Ivashchenko et al., 2014).
Eigenschaften
IUPAC Name |
tert-butyl N-(6-bromoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)15-14-8-7-13(20)11-12(14)9-10-21-15/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIBVDODUWQCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



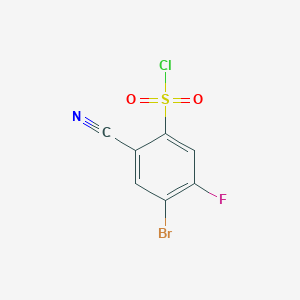
![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1530013.png)
